molecular formula C10H6ClFO2S B6309525 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-55-0

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B6309525
CAS No.: 1954362-55-0
M. Wt: 244.67 g/mol
InChI Key: SMLZPCNUYPFFRQ-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and industrial applications. This particular compound features chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of chlorine and fluorine atoms. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl ester group to a carboxylic acid.

  • Reduction: Reduction of the chlorine or fluorine atoms.

  • Substitution: Replacement of chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid.

  • Reduction: 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester with reduced halogen atoms.

  • Substitution: Derivatives with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs that can modulate biological pathways and treat diseases.

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid methyl ester: Lacks the chlorine and fluorine atoms.

  • 7-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester: Missing the fluorine atom.

  • 6-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: Missing the chlorine atom.

Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester gives it unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound's reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

methyl 7-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZPCNUYPFFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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